molecular formula C8H7Cl2N5 B15317919 N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine

Cat. No.: B15317919
M. Wt: 244.08 g/mol
InChI Key: XEBPUCFKEPJQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can be compared with other benzimidazole derivatives such as:

  • N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methanamine
  • N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)thiourea

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C8H7Cl2N5

Molecular Weight

244.08 g/mol

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C8H7Cl2N5/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12/h1-2H,(H5,11,12,13,14,15)

InChI Key

XEBPUCFKEPJQFT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.